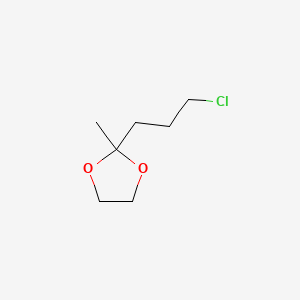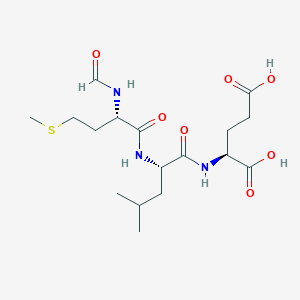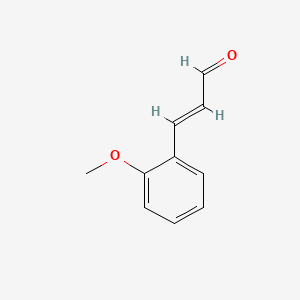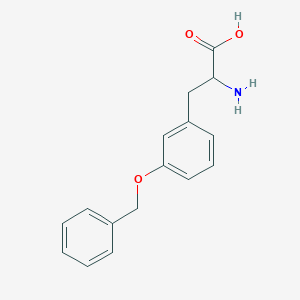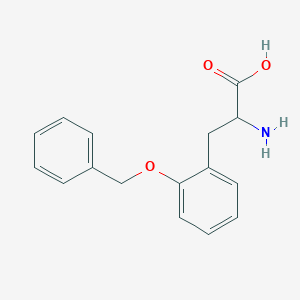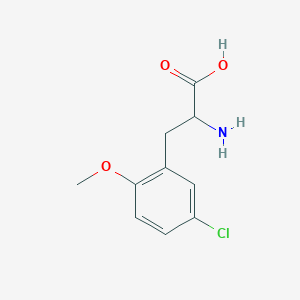![molecular formula C8H11N3O B3029318 2-methyl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4(3H)-one CAS No. 62259-95-4](/img/structure/B3029318.png)
2-methyl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4(3H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of similar compounds has been reported. For instance, the synthesis of BDP can be achieved through the reaction of pyrrole and 3,4-dibromothiophene. The reactants are first dissolved in ether or methanol, then potassium carbonate and sodium bicarbonate are added, and the reaction is carried out at room temperature. After the reaction is complete, the product is obtained through distillation and crystallization .Aplicaciones Científicas De Investigación
Sure! Here is a comprehensive analysis of the scientific research applications of 2-methyl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4(3H)-one:
Pharmacological Research
2-methyl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4(3H)-one has been investigated for its potential as a pharmacological agent. Studies have shown that derivatives of this compound exhibit significant inhibitory activity against various enzymes and receptors, making it a promising candidate for drug development .
Cancer Therapy
This compound has been explored for its anti-cancer properties. Research indicates that it can inhibit the growth of cancer cells by targeting specific signaling pathways involved in cell proliferation and survival. Its derivatives have shown efficacy in reducing tumor growth in preclinical models .
Neuroprotective Agents
In the field of neurology, 2-methyl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4(3H)-one has been studied for its neuroprotective effects. It has potential applications in treating neurodegenerative diseases such as Alzheimer’s and Parkinson’s by protecting neurons from oxidative stress and apoptosis .
Anti-inflammatory Applications
Research has demonstrated that this compound possesses anti-inflammatory properties. It can modulate the immune response and reduce inflammation, making it a potential therapeutic agent for inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease .
Antimicrobial Activity
2-methyl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4(3H)-one has been evaluated for its antimicrobial properties. Studies have shown that it can inhibit the growth of various bacterial and fungal pathogens, suggesting its use as an antimicrobial agent in treating infections .
Cardiovascular Research
This compound has potential applications in cardiovascular research. It has been investigated for its ability to modulate cardiovascular functions, including vasodilation and cardioprotection. Its derivatives may be useful in developing treatments for cardiovascular diseases such as hypertension and heart failure .
Antioxidant Properties
The antioxidant properties of 2-methyl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4(3H)-one have been explored in various studies. It can scavenge free radicals and reduce oxidative stress, which is beneficial in preventing oxidative damage in cells and tissues .
Enzyme Inhibition
This compound has been studied for its enzyme inhibitory activities. It can inhibit enzymes such as kinases and proteases, which are involved in various biological processes. This makes it a valuable tool in biochemical research and drug discovery .
Mecanismo De Acción
Target of Action
It is known to have potential applications in the field of medicinal chemistry, particularly in the design and synthesis of bioactive compounds .
Mode of Action
It is likely that it interacts with its targets in a way that contributes to its potential pharmacological properties .
Pharmacokinetics
These properties would have a significant impact on the compound’s bioavailability, efficacy, and safety profile .
Result of Action
It is known to have potential applications in the design and synthesis of bioactive compounds, suggesting it may have a significant impact at the molecular and cellular level .
Propiedades
IUPAC Name |
2-methyl-5,6,7,8-tetrahydro-3H-pyrido[3,4-d]pyrimidin-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11N3O/c1-5-10-7-4-9-3-2-6(7)8(12)11-5/h9H,2-4H2,1H3,(H,10,11,12) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YYZKKLJMPSCJHD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(CCNC2)C(=O)N1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40488085 |
Source


|
| Record name | 2-Methyl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40488085 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-methyl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4(3H)-one | |
CAS RN |
62259-95-4 |
Source


|
| Record name | 2-Methyl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40488085 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


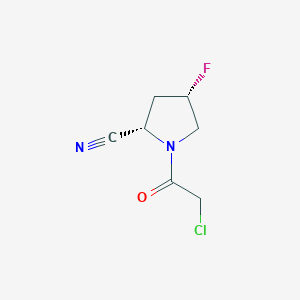

![10,15-Dihydro-2,7,12-triiodo-5,5,10,10,15,15-hexamethyl-5H-tribenzo[a,f,k]trindene](/img/structure/B3029240.png)
